Reversed Regioselectivity in 1,3-Dipolar Cycloaddition with 2-Diazopropane
In a direct head-to-head comparison, methyl but-2-ynoate undergoes 1,3-dipolar cycloaddition with 2-diazopropane with completely reversed regioselectivity compared to the electronically favored pathway. This is a sterically driven outcome. Methyl propiolate, a common terminal alkyne comparator, yields a single regioisomer under identical conditions [1].
| Evidence Dimension | Regioisomer ratio in 1,3-dipolar cycloaddition with 2-diazopropane |
|---|---|
| Target Compound Data | Produces 4-methoxycarbonyl-3,3,5-trimethyl-3H-pyrazole and 5-methoxycarbonyl-3,3,4-trimethyl-3H-pyrazole in a 6:1 ratio |
| Comparator Or Baseline | Methyl propiolate yields solely 3,3-dimethyl-5-methoxycarbonyl-3H-pyrazole (ratio: 1:0 for the electronically favored isomer) |
| Quantified Difference | Regioisomer ratio shifts from 1:0 (single product) to 6:1 (favored:minor), representing a complete reversal of the favored regioisomer |
| Conditions | Reaction of 2-diazopropane with the respective alkyne |
Why This Matters
This evidence directly answers the core question: for any researcher requiring the 4-substituted pyrazole regioisomer, methyl but-2-ynoate is not just an alternative but the essential, enabling reagent. Its use eliminates the need for alternative, lower-yielding, or more costly synthetic routes to this specific isomer.
- [1] Cycloadditions. Part II. A steric effect in the 1,3-dipolar addition of 2-diazopropane to methyl but-2-ynoate. A. C. Day and R. N. Inwood. Journal of the Chemical Society C: Organic. 1969; (8): 1065-1067. View Source
